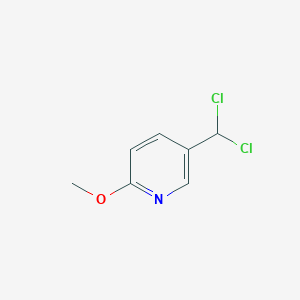
5-(Dichloromethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dichloromethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a dichloromethyl group and a methoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl4) . The reaction conditions often involve cooling the reaction mixture and adding the reagents dropwise to control the reaction temperature and prevent side reactions .
Industrial Production Methods
Industrial production of 5-(Dichloromethyl)-2-methoxypyridine may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(Dichloromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the chlorine atoms.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dichloromethyl group into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce aldehydes, alcohols, or other functionalized pyridines.
Scientific Research Applications
5-(Dichloromethyl)-2-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Dichloromethyl)-2-methoxypyridine involves its interaction with molecular targets through its functional groups. The dichloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound with similar reactivity but lacking the pyridine ring.
2-Methoxypyridine: A pyridine derivative with a methoxy group but without the dichloromethyl group.
5-Chloromethyl-2-methoxypyridine: A closely related compound with one chlorine atom instead of two in the dichloromethyl group.
Uniqueness
5-(Dichloromethyl)-2-methoxypyridine is unique due to the presence of both the dichloromethyl and methoxy groups on the pyridine ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
121643-49-0 |
|---|---|
Molecular Formula |
C7H7Cl2NO |
Molecular Weight |
192.04 g/mol |
IUPAC Name |
5-(dichloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3 |
InChI Key |
OYIISXLDSBPTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















